N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-(isopropylsulfonyl)benzamide
Description
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-(isopropylsulfonyl)benzamide is a benzamide derivative featuring a pyrazole ring substituted with isopropyl and methyl groups, as well as a 3-(isopropylsulfonyl)benzoyl moiety. The compound’s structure is characterized by:
- Isopropylsulfonyl group: A strongly electron-withdrawing substituent at the benzamide’s meta position, likely influencing solubility and reactivity.
- Steric bulk: The isopropyl and methyl groups on the pyrazole may hinder rotational freedom, affecting conformational stability.
Properties
IUPAC Name |
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-3-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-11(2)20-16(9-13(5)19-20)18-17(21)14-7-6-8-15(10-14)24(22,23)12(3)4/h6-12H,1-5H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUAIUPZZCCFAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-(isopropylsulfonyl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the isopropyl and methyl groups. This can be achieved using alkyl halides in the presence of a base.
Formation of Benzamide Moiety: The benzamide moiety is introduced through the reaction of the substituted pyrazole with an appropriate benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole and benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-(isopropylsulfonyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared below with benzamide derivatives from (entries 9–12), which share a benzoyl backbone but differ in substituents and functional groups.
Key Comparisons :
This could increase reactivity in nucleophilic acyl substitution reactions. The pyrazole ring introduces distinct hydrogen-bonding motifs (N–H donors) compared to the hydroxyl and amide groups in entries 9–12, possibly leading to stronger intermolecular interactions in crystal packing .
Steric and Solubility Considerations :
- The target’s isopropyl groups create significant steric hindrance, which may reduce solubility in polar solvents compared to the linear alkoxy chains in entries 11–12.
- Sulfonyl groups generally improve aqueous solubility relative to alkoxy substituents, but this could be offset by the pyrazole’s hydrophobicity.
Synthetic Accessibility :
- The pyrazole moiety may require multi-step synthesis (e.g., cyclocondensation of hydrazines with diketones), whereas entries 9–12 derive from simpler peptide coupling strategies .
Hydrogen-Bonding and Crystal Packing
While crystallographic data for the target compound are unavailable, highlights the role of graph set analysis in predicting hydrogen-bonding patterns. The pyrazole’s N–H group likely forms D–H∙∙∙A interactions (e.g., with sulfonyl oxygen acceptors), creating cyclic motifs (e.g., $ R_2^2(8) $) distinct from the hydroxyl-mediated networks in entries 9–12 .
Thermodynamic Stability
The isopropylsulfonyl group may enhance thermal stability via strong dipole-dipole interactions and rigidified packing, whereas long alkoxy chains (entries 11–12) could lower melting points due to increased conformational flexibility.
Hypothetical Physicochemical Properties
Biological Activity
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-(isopropylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a pyrazole ring, which is known for various biological activities. The molecular formula is C15H22N4O2S, with a molecular weight of approximately 342.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H22N4O2S |
| Molecular Weight | 342.43 g/mol |
| Density | 1.1 g/cm³ |
| Boiling Point | 245.4 °C |
| Melting Point | Not Available |
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent functionalization to introduce the sulfonamide group. Specific synthetic routes can vary, but they often utilize standard organic chemistry techniques such as nucleophilic substitutions and coupling reactions.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives, including compounds similar to this compound. For instance, pyrazole-based compounds have demonstrated activity against various viruses by inhibiting viral replication mechanisms. A study indicated that certain pyrazole derivatives could inhibit hepatitis C virus (HCV) replication with an EC50 value in the low micromolar range (e.g., 6.7 μM) .
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been extensively studied. Compounds with similar structures have shown moderate to potent antiproliferative activity against several human cancer cell lines, including lung (A549) and colon cancer (HT-1080) cells. For example, one study reported IC50 values ranging from 0.076 to 0.12 μM for related pyrazole compounds against these cell lines, indicating strong inhibitory effects on tumor cell proliferation .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit specific enzymes involved in viral replication or tumor growth.
- Disruption of Microtubule Dynamics : Similar compounds have been shown to inhibit tubulin polymerization, leading to disrupted microtubule dynamics, which is critical for cancer cell division .
Study on Antiviral Efficacy
In a study focusing on antiviral agents, several pyrazole derivatives were evaluated for their effectiveness against HCV. One compound exhibited an EC50 value of 6.7 μM with a selectivity index significantly higher than ribavirin, suggesting that modifications in the pyrazole structure can enhance antiviral properties .
Study on Anticancer Properties
Another investigation assessed the antiproliferative effects of various pyrazole analogues on human cancer cell lines. The study found that compounds with specific substitutions at the A-ring position exhibited enhanced activity compared to others, highlighting the importance of structural modifications in developing effective anticancer agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-(isopropylsulfonyl)benzamide, and how are intermediates validated?
- Methodology : Multi-step synthesis typically involves coupling substituted pyrazole and benzamide precursors. For example, a Suzuki-Miyaura cross-coupling or nucleophilic substitution may link the pyrazole moiety to the sulfonylbenzamide group. Intermediate validation includes LC-MS for purity, /-NMR for structural confirmation, and elemental analysis for stoichiometric consistency. Reaction optimization focuses on solvent selection (e.g., DMF or THF), temperature control, and catalyst efficiency (e.g., Pd catalysts for coupling reactions) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodology : X-ray crystallography is the gold standard for absolute structure determination. Single-crystal diffraction data can be processed using SHELX (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. For non-crystalline samples, advanced NMR techniques (e.g., 2D NOESY or HSQC) and high-resolution mass spectrometry (HRMS) are employed. Computational validation via density functional theory (DFT) can corroborate experimental data .
Q. What protocols are recommended for assessing the compound’s stability under varying storage conditions?
- Methodology : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) with periodic analysis via HPLC to monitor degradation products. For light sensitivity, use amber vials and UV-Vis spectroscopy to detect photolytic changes. Thermal stability is assessed via differential scanning calorimetry (DSC) to identify decomposition temperatures .
Advanced Research Questions
Q. How should researchers design experiments to evaluate this compound’s potential as a kinase inhibitor, considering selectivity and off-target effects?
- Methodology :
- In vitro assays : Use radiometric or fluorescence-based kinase assays (e.g., ADP-Glo™) across a panel of kinases (e.g., PKA, PKC, MAPK) to assess IC values. Include ATP concentration titrations to determine competitive inhibition.
- Selectivity profiling : Pair with proteome-wide affinity chromatography (e.g., Kinobeads) to identify off-target binding.
- Data interpretation : Apply statistical tools like Z-factor for assay robustness and heatmaps for selectivity clustering. Contradictory activity data (e.g., low IC but poor cellular efficacy) may require orthogonal assays (e.g., cellular thermal shift assays, CETSA) .
Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity results?
- Methodology :
- Docking validation : Re-dock using multiple software (e.g., AutoDock Vina, Glide) and compare consensus poses. Incorporate molecular dynamics (MD) simulations to account for protein flexibility.
- Experimental follow-up : Perform alanine scanning mutagenesis on predicted binding residues to confirm critical interactions. Use surface plasmon resonance (SPR) to measure binding kinetics (k/k) and validate docking affinity rankings .
Q. How can researchers optimize HPLC methods for quantifying this compound in complex biological matrices?
- Methodology :
- Column selection : Use C18 or HILIC columns with sub-2µm particles for high resolution.
- Mobile phase : Optimize pH (e.g., 2.8–3.5 with 0.1% formic acid) and gradient elution (ACN/water) to separate from metabolites.
- Detection : Employ tandem mass spectrometry (LC-MS/MS) in MRM mode for specificity. Validate linearity (R >0.99), LOD/LOQ, and recovery rates (≥80%) per FDA guidelines .
Q. What crystallographic strategies address challenges in resolving twinned or low-resolution crystal structures of this compound?
- Methodology : For twinned data, use SHELXL’s TWIN/BASF commands during refinement. For low-resolution data (<1.5 Å), apply restraints (e.g., DFIX for bond lengths) and validate with R-free analysis. Complementary techniques like cryo-EM (for large co-crystals) or synchrotron radiation (for weak diffractors) may improve data quality .
Data Analysis & Interpretation
Q. How should structure-activity relationship (SAR) studies be structured to maximize insights into this compound’s pharmacophore?
- Methodology :
- Analog synthesis : Systematically vary substituents (e.g., isopropyl to cyclopropyl groups) and assess bioactivity.
- 3D-QSAR : Use CoMFA or CoMSIA to correlate spatial/electronic properties with activity.
- Data integration : Apply machine learning (e.g., random forests) to identify critical descriptors (e.g., logP, H-bond acceptors). Cross-validate with leave-one-out (LOO) or bootstrapping methods .
Tables of Key Parameters
| Parameter | Method/Technique | Typical Values |
|---|---|---|
| LogP | Shake-flask/HPLC | 2.8–3.5 (predicted via ChemAxon) |
| Aqueous solubility | Nephelometry | <10 µM (pH 7.4) |
| Plasma protein binding | Equilibrium dialysis | 85–92% (human serum albumin) |
| Metabolic stability | Microsomal incubation (t) | 45–60 min (human liver microsomes) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
